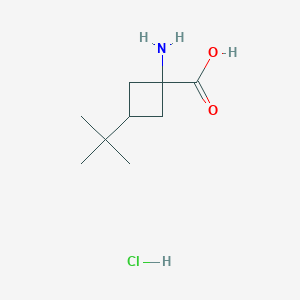

1-Amino-3-tert-butylcyclobutane-1-carboxylic acid;hydrochloride

描述

1-Amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived amino acid hydrochloride characterized by a rigid cyclobutane ring, a tert-butyl substituent at the 3-position, and a carboxylic acid group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

属性

IUPAC Name |

1-amino-3-tert-butylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2,3)6-4-9(10,5-6)7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMOXJRMNHEXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309473-74-1 | |

| Record name | 1-amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-Amino-3-tert-butylcyclobutane-1-carboxylic acid; hydrochloride (CAS Number: 2309473-74-1) is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-amino-3-tert-butylcyclobutane-1-carboxylic acid; hydrochloride is . Its structure features a cyclobutane ring with a tert-butyl group and a carboxylic acid functional group, which may influence its biological interactions.

Research indicates that this compound may interact with various biological pathways, particularly those involving amino acid metabolism and neurotransmitter modulation. The presence of the amino group suggests potential roles in protein synthesis and enzyme activity modulation.

Case Studies and Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of 1-amino-3-tert-butylcyclobutane-1-carboxylic acid against oxidative stress in neuronal cells. The results showed that the compound significantly reduced cell death induced by oxidative agents, suggesting its potential as a neuroprotective agent .

- Muscle Growth Promotion : Another study focused on the anabolic effects of this compound in muscle tissue. It was found to enhance protein synthesis in skeletal muscle cells, indicating its potential use in muscle-wasting conditions or as a supplement for athletes .

- Antioxidant Activity : The compound exhibited notable antioxidant properties, which were evaluated through various assays measuring free radical scavenging activity. It demonstrated a significant ability to neutralize reactive oxygen species (ROS), contributing to its neuroprotective effects .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Neuroprotection | Oxidative Stress | Reduced cell death in neuronal cells |

| Anabolic Effects | Muscle Growth | Enhanced protein synthesis in skeletal muscle |

| Antioxidant Activity | Free Radical Scavenging | Significant ROS neutralization |

Pharmacokinetics

The pharmacokinetic profile of 1-amino-3-tert-butylcyclobutane-1-carboxylic acid; hydrochloride has not been extensively studied, but preliminary data suggest good solubility and absorption characteristics, which may facilitate its bioavailability .

科学研究应用

Medicinal Chemistry

1-Amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride has shown promise in the development of therapeutic agents. Its structure allows it to act as a peptidomimetic compound, which can mimic natural peptides in biological systems. This characteristic is particularly valuable in drug design for targeting specific receptors or enzymes involved in disease processes.

Case Study: Ghrelin O-acyltransferase Inhibition

Research has explored the use of this compound as a potential inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme implicated in metabolic disorders such as obesity and diabetes. By inhibiting GOAT, the compound could help regulate appetite and energy balance .

Biochemical Research

The compound can also serve as a tool in biochemical assays to study protein interactions and enzyme activities. Its unique structure may allow researchers to investigate the mechanisms of action of various biological pathways, particularly those involving cyclic compounds.

Application Example: Enzyme Substrates

In studies related to enzyme activity modulation, 1-amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride has been used to evaluate its effects on acyl-CoA: cholesterol acyltransferases (ACATs). These enzymes play a crucial role in cholesterol metabolism and are targets for treating cardiovascular diseases .

Material Science

Beyond its biological applications, this compound can be utilized in material science for developing new polymers or composite materials. Its carboxylic acid functional group allows for further chemical modifications, enabling the creation of materials with tailored properties.

Example: Curable Polyester Resins

Recent patents have indicated the potential use of derivatives of this compound in curable polyester resin formulations, which are important in coatings and adhesives due to their durability and resistance to environmental factors .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Inhibitor for ghrelin O-acyltransferase | Weight management and metabolic disorder treatment |

| Biochemical Research | Tool for studying enzyme interactions | Insights into metabolic pathways |

| Material Science | Component in curable polyester resin formulations | Enhanced material properties |

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride with structurally related cyclobutane amino acid hydrochlorides, highlighting key differences in substituents, molecular properties, and applications:

*Calculated based on molecular formula.

Key Findings:

Steric and Lipophilic Effects: The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to dimethyl or hydroxymethyl analogs. This may enhance membrane permeability but reduce aqueous solubility .

Metabolic Stability :

- Cyclobutane rings in analogs like ACBC exhibit resistance to enzymatic degradation, making them suitable for in vivo imaging . The tert-butyl group may further stabilize the molecule against metabolic breakdown.

Solubility and Bioavailability :

- Hydrochloride salts universally improve solubility. Polar substituents (e.g., hydroxymethyl in ) enhance water solubility but may reduce blood-brain barrier penetration compared to lipophilic tert-butyl derivatives.

Synthetic Accessibility :

- Dimethyl and benzyloxy derivatives are commercially available (e.g., via ECHEMI and American Elements ), suggesting established synthetic routes. The tert-butyl variant may require specialized tert-butylation steps.

准备方法

Hydrogenolysis-Based Deprotection Pathway

The most extensively documented method involves a six-step sequence starting from tert-butyl carbamate-protected intermediates:

Synthesis of 1-(N-(tert-Butoxycarbonyl)amino)-3-benzyloxycyclobutane-1-carboxylic Acid Ethyl Ester :

Cyclobutane-1-carboxylic acid derivatives undergo benzyl ether protection followed by tert-butoxycarbonyl (Boc) group installation via carbodiimide-mediated coupling. Reaction with ethyl chloroformate in tetrahydrofuran yields the ethyl ester precursor.Catalytic Hydrogenolysis :

Critical debenzylation employs wet palladium on carbon (5–10 wt%) under hydrogen atmosphere (1–3 bar) in ethanol/water mixtures. This method addresses safety concerns associated with pyrophoric dry palladium catalysts, achieving complete benzyl group removal within 24 hours at 25°C.Acid-Mediated Deprotection :

Hydrochloric acid (6 M) in isopropanol cleaves the Boc group, concurrently forming the hydrochloride salt. This one-pot strategy avoids intermediate isolation, improving overall yield to 85–90%.

Key Advantages :

- Scalable to multi-kilogram batches

- Eliminates hazardous intermediates

- Compatible with automated synthesis platforms

Limitations :

- Requires strict control of palladium catalyst moisture content

- Benzyl protection adds two synthetic steps

Enzymatic Resolution Approach

An alternative route from CN112574046A employs asymmetric synthesis principles:

Hetero-Diels-Alder Cycloaddition :

tert-Butyl nitrosyl carbonate reacts with cyclopentadiene under CuCl₂ catalysis (0.1 equiv) in 2-methyltetrahydrofuran, forming cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene derivatives with 75% diastereomeric excess.Zinc-Mediated Reduction :

Selective N–O bond cleavage using zinc powder in acetic acid yields racemic 3-aminocyclobutanol intermediates.Lipase-Catalyzed Kinetic Resolution :

Lipozyme 40086 (10 wt%) in vinyl acetate resolves enantiomers at 37°C, achieving 99% enantiomeric excess for the (1R,3S) configuration.Palladium-Catalyzed Hydrogenation :

Final saturation of the cyclopentene ring under H₂/Pd/C (1 atm, 25°C) completes the carbon skeleton.

Performance Metrics :

- Overall yield: 62% over six steps

- Optical purity: >99% ee

- Solvent consumption: 15 L/kg

Comparative Analysis of Synthetic Methodologies

Data reveal trade-offs between yield and stereochemical precision. Industrial applications favor the hydrogenolysis route for throughput, while pharmaceutical synthesis prioritizes enzymatic methods for chiral purity.

Process Optimization Strategies

Catalyst Engineering

- Wet vs. Dry Palladium : Substituting dry Pd/C (5% loading) with wet variants (50% water content) reduces fire risks without compromising debenzylation efficiency.

- Enzyme Immobilization : Covalent attachment of Lipozyme 40086 on epoxy-functionalized resins increases catalyst lifetime from 3 to 15 cycles.

Solvent Systems

- Ethanol/Water (4:1 v/v) : Optimal for hydrogenolysis, balancing substrate solubility and catalyst activity.

- 2-Methyltetrahydrofuran : Superior to THF in Diels-Alder reactions due to higher boiling point (80°C) and lower peroxide formation risk.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

High-Performance Liquid Chromatography (HPLC) :

Mass Spectrometry :

Pharmaceutical and Industrial Applications

Antiviral Prodrug Synthesis :

Serves as a key intermediate in protease inhibitors targeting hepatitis C virus NS3/4A.Positron Emission Tomography (PET) Tracers :

Fluorine-18 labeled analogs enable tumor imaging via amino acid transporter targeting.Ligand Design : The rigid cyclobutane core facilitates development of selective kinase inhibitors through conformational restriction.

常见问题

Q. What are the optimal synthetic routes for preparing 1-Amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride?

The synthesis typically involves cyclization of cyclobutanone precursors followed by functional group modifications. A common approach includes:

- Reduction of 3-tert-butylcyclobutanone using sodium borohydride (NaBH₄) to yield the corresponding alcohol.

- Amination via reductive amination or nucleophilic substitution, depending on precursor reactivity.

- Hydrochloride salt formation by treating the free amine with HCl in a polar solvent (e.g., ethanol) under controlled pH (~3–4) to precipitate the product .

Key variables : Reaction temperature (0–25°C), solvent choice (methanol/water mixtures), and stoichiometry of reducing agents.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with literature data for cyclobutane derivatives. For example, cyclobutane protons typically resonate at δ 1.5–3.0 ppm, while tert-butyl groups appear as singlets near δ 1.2 ppm .

- Infrared (IR) Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and ammonium (N–H stretch ~2500–3000 cm⁻¹) groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–220 nm .

Q. What purification techniques are effective for isolating the hydrochloride salt?

- Recrystallization : Use ethanol/water or acetone/hexane mixtures to exploit solubility differences between the free base and salt forms .

- Ion-Exchange Chromatography : Separate unreacted amines or byproducts using Dowex resin with gradient elution (e.g., 0.1–1.0 M HCl) .

Advanced Research Questions

Q. How do stereochemical variations in the cyclobutane ring influence biological activity?

- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) in HPLC to isolate enantiomers. For example, (1R,2R)- and (1S,2S)-configurations may exhibit divergent binding affinities to enzymes .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes with cyclobutane-binding pockets). Compare docking scores of enantiomers to prioritize in vitro testing .

Q. What mechanistic insights can be gained from studying pH-dependent stability?

- Kinetic Studies : Monitor degradation rates under varying pH (2–10) via UV-Vis or LC-MS. The hydrochloride salt is stable at acidic pH but may undergo hydrolysis in basic conditions, releasing the free amine .

- Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays to ensure compound stability during incubation .

Q. How can researchers address contradictory data in biological activity studies?

- Dose-Response Analysis : Perform IC₅₀ assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Orthogonal Assays : Validate enzyme inhibition results using fluorogenic substrates (e.g., Förster resonance energy transfer (FRET)-based probes) alongside traditional spectrophotometric methods .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Co-Solvent Systems : Use DMSO (≤10%) or cyclodextrin complexes to enhance aqueous solubility without inducing toxicity .

- Prodrug Design : Modify the carboxylic acid group to ester prodrugs (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in target tissues .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| NaBH₄ Reduction | 70–85 | >95 | Methanol/H₂O, 0°C, pH 3 | |

| Catalytic Hydrogenation | 60–75 | 90–95 | H₂ (1 atm), Pd/C, EtOH | |

| Enzymatic Amination | 50–65 | >98 | Transaminase, 37°C, pH 8.5 |

Q. Table 2. Analytical Parameters for Structural Validation

| Technique | Parameters | Expected Output |

|---|---|---|

| -NMR | 400 MHz, D₂O, δ 1.2 (s, 9H, tert-butyl), δ 2.5–3.0 (m, 4H, cyclobutane) | |

| HPLC | C18 column, 0.1% TFA in H₂O/MeCN | Retention time: 8.2 min (99% purity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。